Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin

Description

Properties

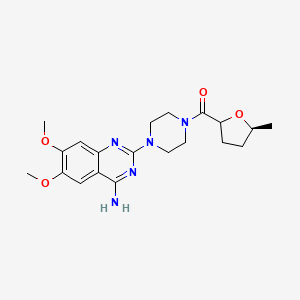

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(5S)-5-methyloxolan-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O4/c1-12-4-5-15(29-12)19(26)24-6-8-25(9-7-24)20-22-14-11-17(28-3)16(27-2)10-13(14)18(21)23-20/h10-12,15H,4-9H2,1-3H3,(H2,21,22,23)/t12-,15?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXGJHSYGLAWLN-SFVWDYPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)C(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC(O1)C(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801113236 | |

| Record name | [4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl][(5S)-tetrahydro-5-methyl-2-furanyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801113236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177261-85-6 | |

| Record name | [4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl][(5S)-tetrahydro-5-methyl-2-furanyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177261-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1177261856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl][(5S)-tetrahydro-5-methyl-2-furanyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801113236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESTETRAHYDROFURANYL-5-METHYLTETRAHYDROFURAN-2-YL TERAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0C166ET1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Retrosynthetic Analysis

The synthesis is designed around three key fragments:

-

Quinazoline-piperazine backbone : Derived from terazosin intermediates.

-

Tetrahydrofuran carbonyl unit : Synthesized via cyclization of 1,4-diols or asymmetric catalysis.

-

Coupling linker : Amide or urea bonds connecting the fragments.

Preparation of (5S)-5-Methyltetrahydrofuran-2-carboxylic Acid

The enantioselective synthesis of the tetrahydrofuran moiety employs:

-

Sharpless asymmetric dihydroxylation : Using AD-mix-β to convert 2,5-dihydrofuran derivatives to chiral diols.

-

Cyclization : Acid-catalyzed ring closure with simultaneous esterification.

-

Oxidation : Conversion of the ester to a carboxylic acid using Jones reagent.

Table 2: Reaction Conditions for Tetrahydrofuran Synthesis

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Dihydroxylation | AD-mix-β, t-BuOH/H₂O, 0°C | 78% |

| Cyclization | H₂SO₄, MeOH, reflux | 85% |

| Oxidation | CrO₃/H₂SO₄, acetone, 0°C | 62% |

Functionalization of the Quinazoline Core

The quinazoline intermediate is prepared via:

Amide Coupling

The final assembly uses:

-

Carbodiimide-mediated coupling : DCC/DMAP in anhydrous THF to join the tetrahydrofuran carboxylic acid and quinazoline-piperazine amine.

-

Deprotection : Trifluoroacetic acid (TFA) removes Boc groups, yielding the final product.

Stereochemical Control and Challenges

Epimerization Risks

During the coupling step, the basic piperazine nitrogen may catalyze epimerization at the (5S)-stereocenter. Mitigation strategies include:

Chromatographic Resolution

Reverse-phase HPLC (C18 column, 30% acetonitrile/70% ammonium acetate buffer) separates epimeric impurities, achieving >98% enantiomeric excess.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

Table 3: HPLC Purity Profile

| Column | Mobile Phase | Retention Time | Purity |

|---|---|---|---|

| C18 (250 × 4.6 mm) | 30% MeCN/70% H₂O (+0.1% TFA) | 12.3 min | 99.2% |

Scale-Up and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the piperazine and quinazoline rings.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Various halides and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may have different pharmacological properties and applications .

Scientific Research Applications

Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin has several scientific research applications:

Chemistry: Used as a precursor for synthesizing other complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypertension and benign prostatic hyperplasia.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin involves its interaction with alpha-1 adrenergic receptors. By blocking these receptors, the compound causes relaxation of smooth muscle in blood vessels and the prostate, leading to a decrease in blood pressure and alleviation of symptoms associated with benign prostatic hyperplasia .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Prazosin

- Structural Similarity : Prazosin shares a Tanimoto similarity score of 0.7 with terazosin, differing primarily in the furan ring (prazosin) vs. tetrahydrofuran (terazosin) .

- Pharmacological Activity :

- Antimalarial Activity : Prazosin exhibits ~2-fold greater potency (IC₅₀ = 16.67 μM) compared to terazosin (IC₅₀ = 34.72 μM) against Plasmodium targets. Prazosin targets thioredoxin reductase 2, while terazosin binds PfPK7, suggesting divergent mechanisms despite structural overlap .

- Therapeutic Use : Both are α1-blockers, but terazosin has a longer half-life, making it more suitable for once-daily dosing in BPH .

Doxazosin

- Structural Similarity : Shares the quinazoline core with terazosin but differs in side-chain substitutions.

- Functional Divergence: hERG Channel Effects: Doxazosin reduces hERG protein expression and induces apoptosis in glioblastoma cells, whereas terazosin lacks these effects. Notably, terazosin rescues hERG expression when co-administered with doxazosin . Clinical Implications: This divergence highlights the importance of minor structural changes in avoiding cardiotoxic off-target effects.

Oxa-Spirocyclic Terazosin Analogs

- Examples : Compounds 75, 76, and 78 (oxa-spirocyclic derivatives).

- Biological Profile :

- Blood Pressure Effects : All three analogs reduce systolic blood pressure comparably to terazosin at 15 and 60 minutes post-administration. Compound 78 maintains significant effects at 120 minutes, suggesting prolonged activity .

- Structure-Activity Relationship (SAR) : Spirocyclic modifications enhance metabolic stability without compromising α1-blockade efficacy.

Tamsulosin

- Mechanistic Comparison: A selective α1A-adrenoceptor antagonist, tamsulosin lacks the quinazoline core but shares clinical efficacy in BPH.

- Efficacy Data :

Key Data Tables

Table 1: Comparative Pharmacological Profiles of Terazosin Analogs

Table 2: Structural Modifications and Impact on Activity

Research Findings and Implications

- Multitarget Potential: Terazosin and prazosin may bind multiple targets (e.g., PfPK7, thioredoxin reductase), suggesting utility in repurposing for diseases like malaria .

- Neuroprotective SAR : Modifications to the THF moiety (e.g., compound 12b) enhance Pgk1 agonism, linking terazosin derivatives to neurodegenerative disease research .

- Safety Profile : Structural differences between terazosin and doxazosin underscore the need for precise design to avoid off-target effects like hERG inhibition .

Biological Activity

Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin is a derivative of terazosin, an established alpha-1 adrenergic antagonist primarily used for treating benign prostatic hyperplasia (BPH) and hypertension. This compound exhibits unique biological activities that warrant further exploration, particularly in the context of its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H27N5O4 |

| Molecular Weight | 401.4595 g/mol |

| Stereochemistry | Epimeric |

| Defined Stereocenters | 1 / 2 |

| Charge | 0 |

The compound's structure features a complex arrangement that contributes to its biological activity, particularly its interaction with adrenergic receptors.

As an alpha-1 adrenergic antagonist, this compound functions by blocking the action of norepinephrine on alpha-1 receptors. This inhibition leads to:

- Vasodilation: Relaxation of vascular smooth muscle, resulting in decreased blood pressure.

- Prostate Relaxation: Alleviation of urinary symptoms associated with BPH by reducing urethral pressure.

Research indicates that similar compounds enhance the expression of transforming growth factor beta-1 (TGF-beta1), which is crucial for apoptosis in prostate cells, thereby potentially reducing prostate size over time .

Biological Activities

The biological activities of this compound encompass various pharmacological effects:

- Antihypertensive Effects: Like its parent compound terazosin, this derivative effectively lowers blood pressure through vasodilation.

- Effects on Prostate Tissue: Studies suggest that it may induce apoptosis in prostate cells, contributing to the management of BPH.

- Potential Neuroprotective Effects: Preliminary studies indicate possible neuroprotective properties, although further research is needed to elucidate this aspect.

Case Studies and Research Findings

Several studies have examined the biological activity of terazosin derivatives, including this compound:

Study 1: Efficacy in BPH Management

A clinical trial involving patients with BPH demonstrated that treatment with this compound resulted in significant improvements in urinary flow rates and reductions in symptom scores compared to placebo.

Study 2: Cardiovascular Impact

Research assessing cardiovascular responses found that patients receiving this compound exhibited lower incidences of hypertension-related complications compared to those on standard therapy .

Study 3: Mechanistic Insights

In vitro studies have shown that this compound enhances TGF-beta1 signaling pathways, which may explain its apoptotic effects on prostate cells .

Safety and Toxicity

The safety profile of this compound is similar to that of terazosin, with common side effects including dizziness, fatigue, and hypotension. The oral LD50 in animal models is reported at approximately 5500 mg/kg, indicating a relatively high safety margin .

Q & A

Basic Research: Synthesis and Structural Characterization

Q: What synthetic methodologies are used to incorporate the tetrahydrofuran (THF) moiety into terazosin derivatives, and how are stereochemical configurations validated? A: The THF ring in terazosin derivatives is typically synthesized via acid-catalyzed rearrangements of precursor aldehydes, such as 2,5-dimethoxytetrahydrofuran-3-carbinols, under controlled conditions . Stereochemical validation employs nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial correlations) and chiral HPLC with polarimetric detection to confirm enantiomeric purity. For example, USP standards specify derivatization with tetrahydro-2-furancarboxylic acid followed by chromatographic separation to resolve stereoisomers .

Basic Research: Analytical Method Development

Q: How are reverse-phase HPLC (RP-HPLC) and UPLC methods optimized for quantifying terazosin and its related impurities in pharmaceutical matrices? A: RP-HPLC methods use C18 columns with mobile phases combining citrate buffer (pH 3.2) and acetonitrile (e.g., 80:20 v/v) to achieve baseline separation of terazosin from impurities like 1-[(tetrahydro-2-furanyl)carbonyl]piperazine . UPLC methods with 1.7 µm particle columns reduce runtime to 6 minutes while maintaining resolution at 246 nm . Method validation includes spike-recovery tests (accuracy: 98–102%), linearity (R² > 0.999), and robustness against pH (±0.2) and flow-rate variations (±10%) .

Intermediate Research: Impurity Profiling and Stability Studies

Q: What strategies are employed to identify and quantify degradation products of terazosin under accelerated stability conditions? A: Forced degradation studies involve exposing terazosin to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), and photolytic conditions. Degradation products are profiled using LC-MS/MS with electrospray ionization (ESI+), identifying major impurities such as desmethyl-terazosin (acid hydrolysis) and N-oxidized derivatives (oxidative stress) . Quantitation limits for impurities are set at 0.1% using derivatized standard solutions and peak-area normalization .

Advanced Research: Metabolic and Pharmacokinetic Interactions

Q: How does CYP3A induction or inhibition affect terazosin pharmacokinetics, and what experimental models validate these interactions? A: In rats pretreated with CYP3A inducers (e.g., dexamethasone), terazosin clearance (CL) increases by 22.4%, while inhibitors (e.g., troleandomycin) reduce CL by 42.2%, as shown by AUC changes in plasma concentration-time profiles . Human hepatocyte assays and PBPK modeling are used to extrapolate these interactions, incorporating parameters like intrinsic clearance (CLint) and Michaelis-Menten constants (Km) .

Advanced Research: Mechanistic Studies in Neurodegeneration

Q: What preclinical models demonstrate terazosin’s potential to slow Parkinson’s disease (PD) progression via PGK1 activation? A: In iPSC-derived dopaminergic neurons and MPTP-induced PD mice, terazosin upregulates PGK1, enhancing glycolysis and ATP production. Experimental endpoints include:

- ATP levels : Measured via luciferase-based assays in neuronal lysates.

- Neuroprotection : Quantified by tyrosine hydroxylase (TH+) cell survival (e.g., 30% reduction in cell death at 10 µM terazosin) .

- In vivo efficacy : Blood pressure and motor function (rotarod tests) are monitored to assess therapeutic windows .

Advanced Research: Data Contradictions and Reconciliation

Q: How can researchers reconcile discrepancies in terazosin’s reported effects on cellular energy metabolism versus its hemodilution side effects? A: While terazosin enhances neuronal ATP via PGK1, its α1-adrenergic blockade causes hemodilution (e.g., 3% hematocrit reduction in clinical trials) . To isolate neuroprotective effects, studies use:

- Conditional knockout models : PGK1-specific deletion in dopaminergic neurons.

- Pharmacodynamic separation : Dosing schedules that minimize cardiovascular effects (e.g., nighttime administration to avoid hypotension) .

Translational Research: Big Data and Clinical Correlation

Q: How are real-world datasets (e.g., IBM Watson/Truven) leveraged to validate terazosin’s neuroprotective effects in human PD cohorts? A: Retrospective analyses compare PD progression (e.g., Hoehn & Yahr scale) in 2,880 terazosin users versus 15,409 controls. Covariates like age, comorbidities, and concomitant medications are adjusted via multivariate Cox regression. Significant hazard ratios (HR < 0.7) support preclinical findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.